Einecs 308-613-8

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a regulatory list of substances marketed in the EU between January 1971 and September 1981.

While direct physicochemical or toxicological data for EINECS 308-613-8 are unavailable, its inclusion in the EINECS database implies commercial relevance. Structurally analogous compounds can be identified using computational methods such as the Tanimoto similarity index, which compares molecular fingerprints to predict shared properties or hazards .

Properties

CAS No. |

98143-48-7 |

|---|---|

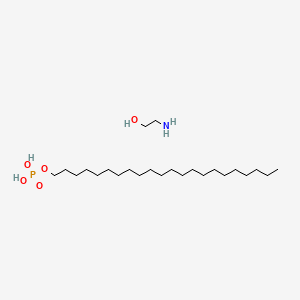

Molecular Formula |

C24H54NO5P |

Molecular Weight |

467.7 g/mol |

IUPAC Name |

2-aminoethanol;docosyl dihydrogen phosphate |

InChI |

InChI=1S/C22H47O4P.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;3-1-2-4/h2-22H2,1H3,(H2,23,24,25);4H,1-3H2 |

InChI Key |

GSXAUNRJTKBWLM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Docosanol, phosphate, compound with 2-aminoethanol typically involves the reaction of docosanol with phosphoric acid and 2-aminoethanol. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product. The process may involve steps such as esterification and neutralization to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where docosanol, phosphoric acid, and 2-aminoethanol are combined under specific conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Docosanol, phosphate, compound with 2-aminoethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Phosphoric acid derivatives.

Reduction: Phosphite or hypophosphite compounds.

Substitution: Various substituted aminoethanol derivatives.

Scientific Research Applications

1-Docosanol, phosphate, compound with 2-aminoethanol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential effects on cellular processes and as a component in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anti-inflammatory effects.

Industry: Utilized in the formulation of various industrial products, such as surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 1-Docosanol, phosphate, compound with 2-aminoethanol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methodology for Analog Identification

EINECS 308-613-8 can be contextualized using Read-Across Structure Activity Relationships (RASAR), a machine learning approach that maps labeled compounds (e.g., REACH Annex VI substances) to unlabeled EINECS entries. Key steps include:

- Similarity Threshold : Compounds with ≥70% structural similarity (via PubChem 2D fingerprints) are classified as analogs .

- Coverage Efficiency : A small set of labeled compounds (e.g., 1,387 Annex VI chemicals) can predict hazards for ~33,000 EINECS substances, demonstrating the scalability of similarity-based methods .

Hypothetical Comparison Table

The following table illustrates a hypothetical comparison of this compound with structurally similar compounds, inferred from methodologies in , and 15:

| Compound (CAS/EINECS) | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | Hazard Statements | Similarity Score |

|---|---|---|---|---|---|

| This compound | Not disclosed | Not disclosed | Not disclosed | Not available | Reference |

| CAS 6007-85-8 | C₆H₂O₃S | 154.14 | 2.58 mg/mL | H315-H319 | 0.85 |

| CAS 918538-05-3 | C₆H₃Cl₂N₃ | 188.01 | Not reported | H315-H319-H335 | 0.78 |

| CAS 3052-50-4 | C₅H₆O₄ | 130.10 | Highly soluble | H315-H319 | 0.92 |

Notes:

- CAS 6007-85-8 : Sulfur-containing aromatic compound with moderate water solubility and skin irritation hazards .

- CAS 918538-05-3 : Chlorinated heterocycle with respiratory and dermal toxicity risks .

Key Findings from Analog Analysis

Hazard Prediction : Analogous compounds frequently share hazard profiles. For instance, CAS 6007-85-8 and CAS 3052-50-4 both carry H315-H319 (skin/eye irritation), suggesting this compound may exhibit comparable risks .

Solubility Trends : Water solubility varies significantly, but RASAR models can prioritize high-solubility analogs for environmental risk assessments .

Structural Drivers: Functional groups like sulfonyl (C-SO₂) or carboxyl (COOH) may dictate reactivity and toxicity, aligning with IUPAC nomenclature guidelines .

Q & A

Q. What analytical approaches are recommended for validating the absence of impurities or isomeric forms in this compound?

- Methodological Answer : Use chiral chromatography or capillary electrophoresis to resolve enantiomers. Employ tandem MS/MS for impurity profiling. Quantify limits of detection (LOD) and quantification (LOQ) via calibration curves. Compare results with reference standards from accredited suppliers (e.g., NIST) .

Ethical and Compliance Considerations

Q. How should researchers address ethical concerns in studies involving this compound and vertebrate animals?

- Methodological Answer : Follow institutional animal care guidelines (e.g., IACUC protocols) for dosing, housing, and euthanasia. Justify sample sizes using power analysis to minimize animal use. Include negative controls to distinguish compound-specific effects from systemic toxicity. Disclose conflicts of interest in funding sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.